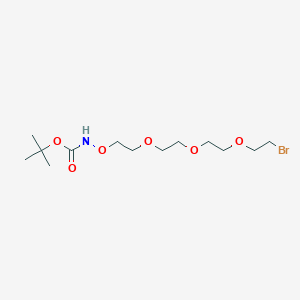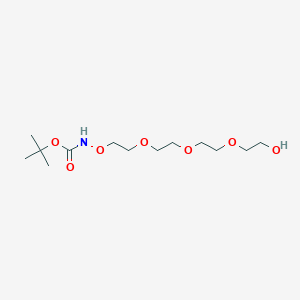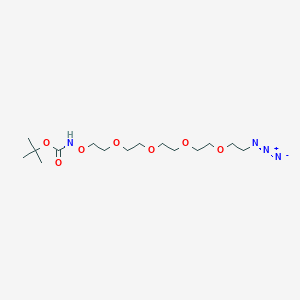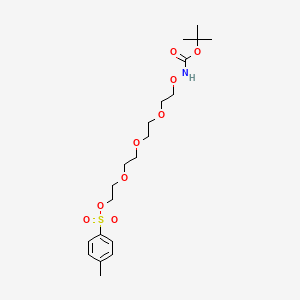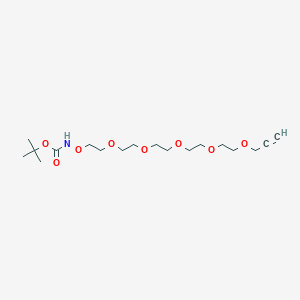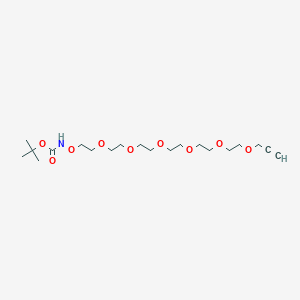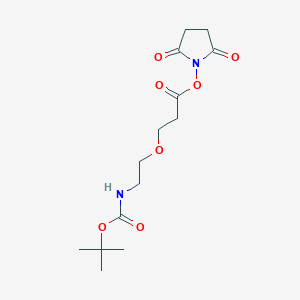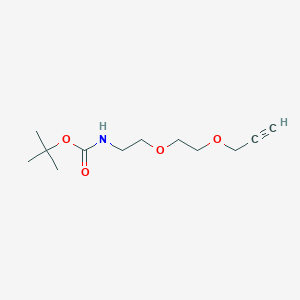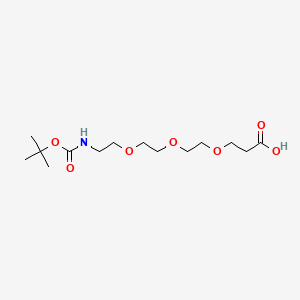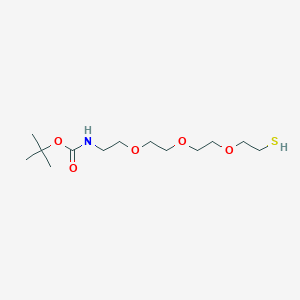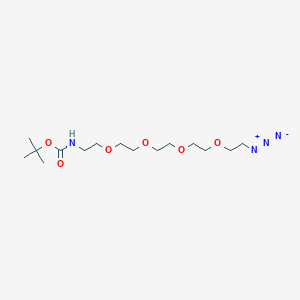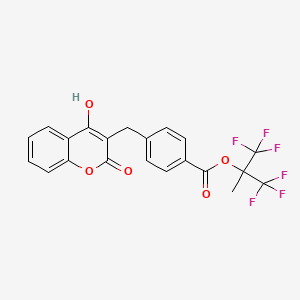
Tecarfarin
Übersicht
Beschreibung
Tecarfarin is a late-stage, vitamin K antagonist (VKA), taken once a day as an oral anticoagulant like warfarin . It is under development for use as an anticoagulant . It has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) .
Synthesis Analysis
This compound was developed using a retrometabolic drug design process which targets a different metabolic pathway from the one targeted by the most commonly prescribed anticoagulants . This may allow elimination by large capacity and non-saturable tissue esterase pathways that exist throughout the body rather than just in the liver .Molecular Structure Analysis
The molecular structure of this compound is C21H14F6O5 . The molar mass is 460.328 g·mol−1 .Chemical Reactions Analysis
This compound, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .Wissenschaftliche Forschungsanwendungen
Antikoagulationstherapie
Tecarfarin wird als neuartiges orales und reversibles Antikoagulans (Blutverdünner) entwickelt, um Herzinfarkte, Schlaganfälle und Todesfälle aufgrund von Blutgerinnseln bei Patienten mit seltenen Herz-Kreislauf-Erkrankungen zu verhindern {svg_1} {svg_2}. Es wurde mit einem retrometabolischen Wirkstoffdesign-Prozess entwickelt, der einen anderen Weg als die am häufigsten verschriebenen Medikamente zur Behandlung seltener Herz-Kreislauf-Erkrankungen anstrebt, die eine chronische Antikoagulation erfordern {svg_3} {svg_4}.
Verbessertes Sicherheitsprofil
This compound hat ein nachgewiesenes Sicherheitsprofil. Es wurde in 11 klinischen Studien am Menschen mit über 1.000 Personen evaluiert. In den bisher durchgeführten klinischen Studien der Phase 1, Phase 2 und Phase 2/3 wurde this compound sowohl bei gesunden erwachsenen Patienten als auch bei Patienten mit chronischer Nierenerkrankung im Allgemeinen gut vertragen {svg_5} {svg_6}.
Behandlung für Patienten mit implantierten medizinischen Geräten
This compound wird für Patienten mit implantierten medizinischen Geräten wie linksventrikulären Unterstützungssystemen (LVADs) entwickelt {svg_7} {svg_8}.
Behandlung für Patienten mit terminaler Nierenerkrankung (ESKD)
This compound wird für Patienten mit terminaler Nierenerkrankung (ESKD) entwickelt. This compound hat sich als besseres pharmakokinetisches Profil als Warfarin bei Patienten mit chronischer Nierenerkrankung erwiesen {svg_9}.
Behandlung für Patienten mit Vorhofflimmern (AFib)
This compound wird für Patienten mit Vorhofflimmern (AFib) entwickelt. Es hat von der FDA die Orphan-Drug- und Fast-Track-Bezeichnungen für die Prävention von systemischen thromboembolischen Ereignissen (Blutgerinnseln) kardialen Ursprungs bei Patienten mit ESKD und AFib erhalten {svg_10}.
Potenzielle Behandlung für Patienten mit LVADs
This compound wird für zusätzliche regulatorische Strategien für ungedeckte Bedürfnisse in der Antikoagulationstherapie bei Patienten mit LVADs verfolgt {svg_11}.
Wirkmechanismus
Tecarfarin, like warfarin, was designed to have the same well-established and reversible VKA mechanism of action . It is metabolized by esterases, escaping metabolism by the cytochrome P450 system and thereby avoiding cytochrome P450–mediated drug-drug or drug-food interactions as well as genetic variations found in the cytochrome P450 system .
Safety and Hazards
Zukünftige Richtungen
Tecarfarin has orphan drug and fast track designations from the FDA for the prevention of systemic thromboembolism (blood clots) of cardiac origin in patients with end-stage kidney disease (ESKD) and atrial fibrillation (AFib) . Cadrenal Therapeutics is also pursuing additional regulatory strategies for unmet needs in anticoagulation therapy for patients with LVADs .
Eigenschaften
IUPAC Name |
(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl) 4-[(4-hydroxy-2-oxochromen-3-yl)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6O5/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30/h2-9,28H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNTQDOVCLQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90235788 | |
| Record name | Tecarfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867257-26-9 | |
| Record name | Tecarfarin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0867257269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tecarfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12823 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tecarfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90235788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TECARFARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN1479YT50 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



